2-[4-(2-chloro-5-nitrobenzoyl)piperazin-1-yl]-4-ethyl-1,3-benzothiazole
Description
The compound 2-[4-(2-chloro-5-nitrobenzoyl)piperazin-1-yl]-4-ethyl-1,3-benzothiazole is a heterocyclic molecule featuring a benzothiazole core substituted with an ethyl group at position 4 and a piperazine ring at position 2. The piperazine moiety is further functionalized with a 2-chloro-5-nitrobenzoyl group. Its molecular formula is C20H21ClN4O3S, with a molecular weight of ~432.57 g/mol (calculated). Key structural attributes include:
- Benzothiazole backbone: A bicyclic system with a sulfur and nitrogen atom, known for diverse bioactivities in medicinal chemistry.
- Piperazine-linked benzoyl group: The 2-chloro-5-nitrobenzoyl substituent introduces electron-withdrawing effects, which may influence reactivity or target binding.
Properties
IUPAC Name |
(2-chloro-5-nitrophenyl)-[4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3S/c1-2-13-4-3-5-17-18(13)22-20(29-17)24-10-8-23(9-11-24)19(26)15-12-14(25(27)28)6-7-16(15)21/h3-7,12H,2,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPARCALJEOQXME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Amino-5-ethylbenzenethiol
The reaction of 2-amino-5-ethylbenzenethiol with chloroacetyl chloride in ethanol under reflux yields 2-chloro-4-ethyl-1,3-benzothiazole (Fig. 1A). This method leverages the nucleophilic attack of the thiol group on the carbonyl carbon, followed by intramolecular cyclization.
Reaction Conditions
- Solvent: Ethanol (anhydrous)
- Temperature: 80°C (reflux)
- Catalyst: None (self-cyclization)
- Yield: 72–78%
Characterization Data
- IR (KBr): 690 cm⁻¹ (C–S), 1540 cm⁻¹ (C=N)
- ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, 3H, CH₂CH₃), 2.75 (q, 2H, CH₂CH₃), 7.25–7.90 (m, 3H, aromatic).
Acylation with 2-Chloro-5-nitrobenzoyl Chloride
The final step involves acylating the secondary amine of piperazine with 2-chloro-5-nitrobenzoyl chloride to install the aromatic substituent.
Schotten-Baumann Acylation
The reaction proceeds in a biphasic system (dichloromethane/water) using triethylamine as a base (Fig. 1C).
Reaction Conditions
- Solvent: Dichloromethane/H₂O
- Acylating Agent: 2-Chloro-5-nitrobenzoyl chloride (1.5 equiv)
- Base: Triethylamine (3 equiv)
- Yield: 65–70%
Characterization Data
Alternative Synthetic Routes and Optimization
Microwave-Assisted Cyclization
Microwave irradiation (150°C, 20 min) enhances the cyclocondensation step, improving yields to 85%.
Piperazine Mono-Acylation Strategies
To avoid bis-acylation, N-Boc-piperazine is employed as a transient protecting group. After coupling to benzothiazole, deprotection with HCl/dioxane enables selective acylation (Yield: 78%).
Comparative Analysis of Synthetic Methods
| Step | Method | Yield (%) | Time (h) |
|---|---|---|---|
| Benzothiazole formation | Conventional reflux | 72 | 6 |
| Microwave | 85 | 0.3 | |
| Piperazine coupling | DMF/K₂CO₃ | 68 | 8 |
| Acylation | Schotten-Baumann | 65 | 4 |
| Protected piperazine | 78 | 6 |
Challenges and Solutions
Chemical Reactions Analysis
2-[4-(2-chloro-5-nitrobenzoyl)piperazin-1-yl]-4-ethyl-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used. Common reagents and conditions for these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. .
Scientific Research Applications
The compound exhibits significant biological activities, particularly in the following areas:
Anticancer Activity
Research has demonstrated that derivatives of benzothiazole and piperazine, including this compound, show potential anticancer properties. A study on similar benzothiazole-piperazine hybrids revealed moderate to potent activity against various cancer cell lines such as MCF7 (breast cancer), T47D, HCT116 (colon cancer), and Caco2 (colorectal cancer) .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 15 |
| Compound B | T47D | 12 |
| Compound C | HCT116 | 10 |
| Compound D | Caco2 | 8 |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Research indicates that it possesses activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Table 2: Antimicrobial Activity
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound E | E. coli | 12 µg/mL |
| Compound F | S. aureus | 10 µg/mL |
| Compound G | P. aeruginosa | 15 µg/mL |
Case Study 1: Synthesis and Evaluation of Benzothiazole-Piperazine Hybrids
A study designed a series of benzothiazole-piperazine conjugates that were synthesized using a click chemistry approach. These compounds were screened for their antiproliferative activity against several human cancer cell lines. The results indicated a clear structure-activity relationship, suggesting that modifications to the benzothiazole structure could enhance anticancer potency .
Case Study 2: Antimicrobial Screening
In another investigation, derivatives similar to 2-[4-(2-chloro-5-nitrobenzoyl)piperazin-1-yl]-4-ethyl-1,3-benzothiazole were tested against common pathogenic bacteria. The results demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria, indicating potential therapeutic applications in treating bacterial infections .
Mechanism of Action
The mechanism of action of 2-[4-(2-chloro-5-nitrobenzoyl)piperazin-1-yl]-4-ethyl-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit bacterial enzymes, leading to the disruption of bacterial cell wall synthesis and resulting in antibacterial effects. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Comparisons
The table below contrasts the target compound with structurally related molecules from the evidence:
Key Observations:
Substituent Effects: The 2-chloro-5-nitrobenzoyl group in the target compound introduces strong electron-withdrawing effects, contrasting with the electron-donating methoxymethyl-thiadiazole in the analog from . This difference may alter binding affinity in enzymatic targets.
Solubility : Letermovir’s very low water solubility () suggests that the target compound’s nitro and chloro groups may similarly reduce solubility, necessitating formulation optimization .
Functional Group Impact on Bioactivity
- Piperazine Moieties : Present in both the target compound and Posaconazole (), piperazine rings are common in antifungals and antivirals due to their ability to modulate pharmacokinetics and target interactions .
- Nitro Groups : The nitro group in the target compound may confer antimicrobial properties, as seen in nitroaromatic antibiotics like metronidazole. However, nitro groups can also pose toxicity risks, requiring further safety profiling.
- Chloro Substituents : Chlorine atoms, as in the target compound and Posaconazole, often enhance binding to hydrophobic pockets in target proteins .
Hypothetical Pharmacokinetic Profiles
- Metabolic Stability : The nitro group may undergo reduction in vivo, a pathway that could generate reactive metabolites. This contrasts with Letermovir’s trifluoromethyl group, which is metabolically stable .
Biological Activity
2-[4-(2-chloro-5-nitrobenzoyl)piperazin-1-yl]-4-ethyl-1,3-benzothiazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure
The compound's structure is characterized by a benzothiazole core with a piperazine substituent bearing a chloro-nitrobenzoyl group. This unique arrangement contributes to its biological properties.
Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:
- Enzyme Inhibition : Some derivatives have shown the ability to inhibit key enzymes involved in viral replication, particularly in the case of Hepatitis C Virus (HCV) NS5B polymerase. For instance, modifications at the piperazine nitrogen can significantly influence inhibitory activity, with certain derivatives achieving IC50 values in the low micromolar range .
- Antibacterial Activity : The presence of the chloro and nitro groups has been linked to enhanced antibacterial properties against various pathogens. Structure-activity relationship (SAR) studies suggest that such modifications improve binding affinity to bacterial targets like DNA gyrase .
Biological Activity Data
The following table summarizes key findings related to the biological activity of 2-[4-(2-chloro-5-nitrobenzoyl)piperazin-1-yl]-4-ethyl-1,3-benzothiazole and its derivatives:
Case Studies
- HCV Inhibition : A study demonstrated that derivatives of benzothiazole with piperazine substitutions exhibited potent inhibition of HCV replication at submicromolar concentrations. The insertion of specific groups at the piperazine nitrogen was critical for maintaining high activity levels .
- Antibacterial Properties : A series of experiments evaluated the antibacterial efficacy against strains such as E. coli and Bacillus cereus. Compounds similar to our target showed significant zones of inhibition compared to standard antibiotics like ciprofloxacin .
- Cancer Cell Line Studies : Investigations into the antineoplastic effects revealed that certain modifications led to substantial cytotoxicity against various cancer cell lines, indicating potential for development as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
